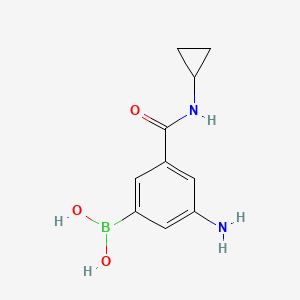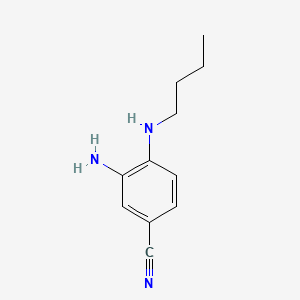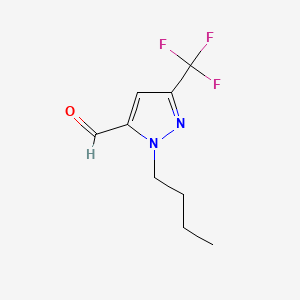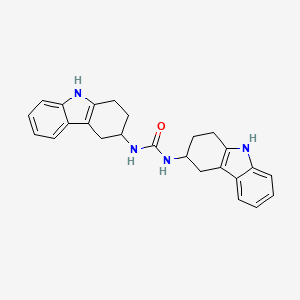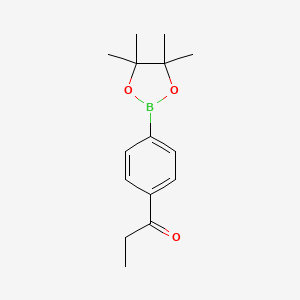
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Delivery Systems
This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR), forming curcumin-loaded nanoparticles (HA@CUR NPs). This system can rapidly release CUR in a ROS environment, which is beneficial for treatments requiring a quick response .
Suzuki-Miyaura Coupling
The compound plays a significant role in Suzuki-Miyaura (SM) coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent, making it ideal for SM coupling .
Protodeboronation
Pinacol boronic esters, including this compound, are valuable building blocks in organic synthesis . They have been used in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Chemical Stability Estimation
The compound’s HOMO and LUMO energies and their orbital energy gap have been calculated for estimating its chemical stability .
Preparation of Chemical Intermediates
The compound is commonly used in the preparation of various chemical intermediates .
Dental Therapeutics
The compound has potential applications in dental therapeutics, particularly in the treatment of periodontitis . The ROS-responsive drug delivery system developed using this compound not only retains the antimicrobial efficacy of CUR, but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Mécanisme D'action
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Pharmacokinetics
As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .
Result of Action
The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSAVWIHAXJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682234 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one | |
CAS RN |
1256359-22-4 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
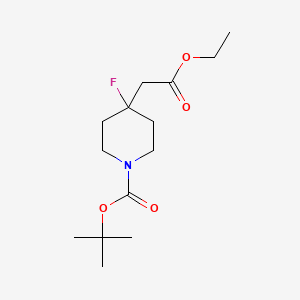

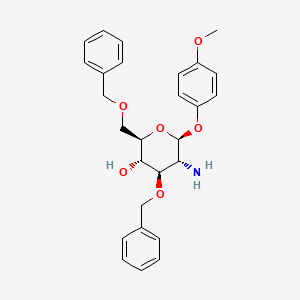
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)
